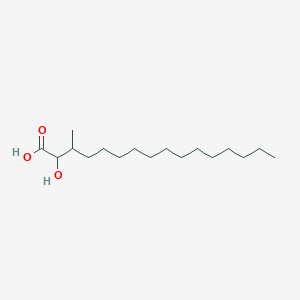

2-Hydroxy-3-methylhexadecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H34O3 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2-hydroxy-3-methylhexadecanoic acid |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16(18)17(19)20/h15-16,18H,3-14H2,1-2H3,(H,19,20) |

InChI Key |

HNRNFABXNZGOFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)C(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 2 Hydroxy 3 Methylhexadecanoic Acid

Peroxisomal Alpha-Oxidation Pathway

In mammals, the principal pathway for the degradation of 3-methyl-branched fatty acids is peroxisomal alpha-oxidation. nih.govnih.gov This process facilitates the shortening of the fatty acid chain by a single carbon atom, bypassing the steric hindrance caused by the methyl group at the beta-position which prevents beta-oxidation. youtube.com

The alpha-oxidation sequence is initiated by the activation of the 3-methyl-branched fatty acid into its corresponding CoA-ester. nih.gov The key enzyme in this pathway, phytanoyl-CoA hydroxylase (PAHX), specifically recognizes these 3-methyl-branched acyl-CoAs as substrates for subsequent hydroxylation. researchgate.net This recognition is critical because the presence of a methyl group on the beta-carbon makes direct beta-oxidation impossible. nih.gov The enzyme's specificity ensures that these particular fatty acids are channeled into the alpha-oxidation pathway for processing.

Following its activation, 3-methylhexadecanoic acid is converted to 3-methylhexadecanoyl-CoA. This acyl-CoA ester serves as the direct precursor for the formation of 2-hydroxy-3-methylhexadecanoyl-CoA. nih.govnih.gov The conversion to a CoA ester is a common strategy in fatty acid metabolism, preparing the molecule for enzymatic reactions.

The enzymatic hydroxylation of 3-methylhexadecanoyl-CoA at the alpha-carbon (C-2) is catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PAHX). nih.govresearchgate.net This reaction introduces a hydroxyl group, yielding 2-hydroxy-3-methylhexadecanoyl-CoA. nih.gov Research has shown that this hydroxylation is a stereospecific process. When recombinant human phytanoyl-CoA hydroxylase is incubated with the R- and S-isomers of 3-methylhexadecanoyl-CoA, it produces the (2S,3R) and (2R,3S) stereoisomers of 2-hydroxy-3-methylhexadecanoyl-CoA, respectively. researchgate.net This step is followed by the cleavage of the 2-hydroxy-3-methylacyl-CoA by 2-hydroxyphytanoyl-CoA lyase (2-HPCL), which breaks the C1-C2 bond to form a (n-1) aldehyde and formyl-CoA. nih.gov

Table 1: Key Enzymes in Peroxisomal Alpha-Oxidation

| Enzyme | Substrate | Product | Function |

| Acyl-CoA Synthetase | 3-methyl-branched fatty acid | 3-methylacyl-CoA | Activation of the fatty acid |

| Phytanoyl-CoA Hydroxylase (PAHX) | 3-methylhexadecanoyl-CoA | 2-hydroxy-3-methylhexadecanoyl-CoA | 2-hydroxylation of the acyl-CoA |

| 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) | 2-hydroxy-3-methylacyl-CoA | 2-methyl(n-1)aldehyde and formyl-CoA | Cleavage of the C-C bond |

Table 2: Stereoisomers Formed during Hydroxylation

| Substrate (Isomer) | Product (Stereoisomer) |

| R-3-methylhexadecanoyl-CoA | (2S,3R)-2-hydroxy-3-methylhexadecanoyl-CoA |

| S-3-methylhexadecanoyl-CoA | (2R,3S)-2-hydroxy-3-methylhexadecanoyl-CoA |

Alternative Biosynthetic Routes in Microorganisms

Microorganisms, particularly myxobacteria, have demonstrated alternative pathways for the synthesis of 2-hydroxy fatty acids, including 2-hydroxy-3-methylhexadecanoic acid.

Studies on myxobacteria such as Stigmatella aurantiaca and Myxococcus xanthus have identified the presence of 2-hydroxy fatty acids. nih.govpsu.edu In these bacteria, the formation of such compounds is linked to a family of stereospecific fatty acid alpha-hydroxylases and is associated with sphingolipid biosynthesis. nih.gov Alpha-oxidation plays a significant role in the fatty acid metabolism of S. aurantiaca, where it is involved in the degradation of iso-odd fatty acids to produce iso-even fatty acids. psu.edursc.org For instance, feeding experiments with deuterated 15-methylhexadecanoic acid in S. aurantiaca showed its degradation into shorter-chain iso-even and iso-odd fatty acids, indicating active alpha- and beta-oxidation processes. rsc.org

The biosynthesis of branched-chain fatty acids in myxobacteria involves the incorporation of various short-chain carboxylic acid precursors. nih.govresearchgate.net Iso-fatty acids, which are crucial for maintaining membrane fluidity, are typically formed from branched-chain starter units like isovaleryl-CoA and isobutyryl-CoA, derived from the amino acids leucine (B10760876) and valine, respectively. nih.govresearchgate.net Feeding experiments have shown that Myxococcus xanthus incorporates isovaleric acid primarily into iso-odd fatty acids and isobutyric acid into iso-even fatty acids. rsc.org In contrast, Stigmatella aurantiaca can produce both iso-odd and iso-even fatty acids from either precursor, suggesting a more versatile metabolic network that includes alpha-oxidation. rsc.org Furthermore, a novel biosynthetic route to isovalerate from acetate (B1210297) has been identified in S. aurantiaca, which proceeds through a branch of the mevalonate (B85504) pathway involving the intermediate 3,3-dimethylacryloyl-CoA. nih.govresearchgate.net

Table 3: Precursor Incorporation in Myxobacterial Fatty Acid Synthesis

| Microorganism | Precursor | Major Fatty Acid Products |

| Myxococcus xanthus | Isovaleric acid | Iso-odd fatty acids |

| Myxococcus xanthus | Isobutyric acid | Iso-even fatty acids |

| Stigmatella aurantiaca | Isovaleric acid | Iso-odd and iso-even fatty acids |

| Stigmatella aurantiaca | Isobutyric acid | Iso-odd and iso-even fatty acids |

Overview of Fatty Acid Synthesis Mechanisms Relevant to Branched-Chain Hydroxy Fatty Acids

The biosynthesis of specialized lipids such as this compound involves a combination of fundamental fatty acid synthesis pathways and specific modifying enzymes that introduce unique structural features like branching and hydroxylation. The formation of this compound is rooted in the general mechanisms of fatty acid synthesis, which are adapted to utilize non-standard precursors and enzymatic modifications.

Fatty acid synthesis is a primary metabolic process creating fatty acids from acetyl-CoA and malonyl-CoA through the action of fatty acid synthase (FAS) enzyme complexes. wikipedia.orgnih.gov In canonical straight-chain fatty acid synthesis, acetyl-CoA serves as the initial primer, and the chain is extended by the sequential addition of two-carbon units derived from malonyl-CoA. csun.edu This process involves a cycle of four core reactions: condensation, reduction, dehydration, and a second reduction. csun.eduthemedicalbiochemistrypage.org The reducing power for these steps is typically supplied by NADPH. wikipedia.org

The synthesis of branched-chain fatty acids (BCFAs) deviates from this standard pathway at the initiation stage. Instead of using acetyl-CoA, the synthesis machinery utilizes branched-chain acyl-CoAs as primers. nih.gov These primers are derived from the catabolism of branched-chain amino acids (BCAAs): isoleucine, leucine, and valine. nih.govnih.gov Specifically, the primer for a 3-methyl-branched fatty acid like this compound originates from isoleucine. The catabolism of isoleucine produces 2-methylbutyryl-CoA, which is then fed into the fatty acid synthesis pathway to initiate the elongation process. wikipedia.org

The key enzyme responsible for generating these branched-chain primers is the branched-chain α-keto acid decarboxylase (BCKA) complex. wikipedia.org This enzyme catalyzes the decarboxylation of α-keto acids that are formed after the transamination of BCAAs. wikipedia.orgfrontiersin.org For instance, the transamination and subsequent decarboxylation of isoleucine yield 2-methylbutyryl-CoA. wikipedia.org The BCKA enzyme exhibits a higher affinity for branched-chain α-keto acid substrates compared to straight-chain ones, ensuring the efficient production of primers for BCFA synthesis in organisms that produce these lipids. wikipedia.org

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid elongation cycle. The fatty acid synthase (FAS) machinery extends the branched-chain primer by adding two-carbon units from malonyl-CoA, following the same repetitive four-step process of condensation, reduction, dehydration, and reduction seen in straight-chain fatty acid synthesis. wikipedia.org This elongation continues until the desired chain length, in this case, a 16-carbon (hexadecanoic) backbone, is achieved.

The final step in the formation of this compound is the introduction of a hydroxyl group at the C-2 (alpha) position. This hydroxylation is a separate enzymatic modification that occurs on the fully formed or forming fatty acid chain. In humans, an enzyme known as phytanoyl-CoA hydroxylase (PHYH), a peroxisomal α-oxidation enzyme, is known to catalyze the 2-hydroxylation of 3-methyl-branched acyl-CoAs. researchgate.net This enzyme acts on substrates like 3-methylhexadecanoyl-CoA, introducing a hydroxyl group at the C-2 position to form 2-hydroxy-3-methylhexadecanoyl-CoA. researchgate.net While this specific reaction has been demonstrated in human enzymes, similar hydroxylase activities are a plausible mechanism for the formation of 2-hydroxy fatty acids in other organisms.

The entire process represents a sophisticated interplay between amino acid catabolism and fatty acid synthesis, augmented by specific enzymatic modifications to produce a structurally complex fatty acid.

Table 1: Key Precursors and Enzymes in the Biosynthesis of Branched-Chain Hydroxy Fatty Acids

| Component | Role in Biosynthesis | Relevant Pathway | Reference |

| Isoleucine | Branched-Chain Amino Acid (BCAA) precursor | BCAA Catabolism | wikipedia.orgnih.gov |

| 2-Keto-3-methylvaleric acid | Keto acid intermediate derived from isoleucine | BCAA Catabolism | nih.gov |

| 2-Methylbutyryl-CoA | Branched-chain primer for fatty acid synthesis | BCAA Catabolism / Fatty Acid Synthesis Initiation | wikipedia.org |

| Malonyl-CoA | Two-carbon donor for chain elongation | Fatty Acid Synthesis | wikipedia.orgnih.gov |

| Branched-chain α-keto acid (BCKA) decarboxylase | Enzyme that converts α-keto acids to acyl-CoA primers | BCAA Catabolism | wikipedia.orgfrontiersin.org |

| Fatty Acid Synthase (FAS) | Enzyme complex that elongates the fatty acid chain | Fatty Acid Synthesis | nih.govnih.gov |

| Phytanoyl-CoA Hydroxylase (PHYH) | Enzyme that catalyzes 2-hydroxylation of 3-methyl-branched acyl-CoAs | Fatty Acid α-Oxidation / Modification | researchgate.net |

Table 2: Research Findings on Relevant Biosynthetic Steps

| Organism/System Studied | Enzyme/Pathway Investigated | Key Finding | Reference |

| Bacillus species | Branched-chain α-keto acid decarboxylase (BCKA) | Specificity is highest for the isoleucine-derived α-keto-β-methylvaleric acid. | wikipedia.org |

| Mammalian Adipose Tissue | Fatty Acid Synthase (FASN) and BCAA Catabolism | Demonstrates that monomethyl branched-chain fatty acids are synthesized de novo using primers from BCAA catabolism. | nih.gov |

| Lactobacillaceae | Branched-Chain Hydroxy Acid (BCHA) Synthesis | Keto acids from BCAA catabolism are converted into BCHAs by the action of a hydroxy-acid dehydrogenase (Hycdh) enzyme. | nih.gov |

| Recombinant Human Enzyme | Phytanoyl-CoA Hydroxylase (PHYH) | Catalyzes the 2-hydroxylation of R- and S-3-methylhexadecanoyl-CoA to form specific stereoisomers of 2-hydroxy-3-methylhexadecanoyl-CoA. | researchgate.net |

Enzymology and Mechanistic Studies of 2 Hydroxylation

Phytanoyl-CoA Hydroxylase (PAHX) Catalysis

PAHX, also known as phytanoyl-CoA dioxygenase, is a crucial enzyme in the breakdown of dietary phytanic acid and other 3-methyl-branched fatty acids. wikipedia.orgebi.ac.uk Its catalytic activity is characterized by specific substrate requirements, precise stereoselectivity, and a dependency on multiple cofactors.

Phytanoyl-CoA hydroxylase exhibits a defined specificity for acyl-CoAs with a methyl group at the C3 position. nih.govresearchgate.net The enzyme is active towards phytanoyl-CoA and 3-methylhexadecanoyl-CoA. nih.govmerckmillipore.com However, it does not show any activity towards fatty acyl-CoAs that are branched at the 2- or 4-methyl positions. nih.govmerckmillipore.com Furthermore, long and very long straight-chain fatty acyl-CoAs are not substrates for PAHX, indicating that a different enzyme is responsible for the 2-hydroxylation of such fatty acids in tissues like the brain. nih.govmerckmillipore.com The enzyme acts on the CoA ester of the fatty acid, not the free acid itself. nih.govmerckmillipore.com

| Substrate | PAHX Activity | Reference |

|---|---|---|

| Phytanoyl-CoA | Active | nih.gov |

| 3-Methylhexadecanoyl-CoA | Active | nih.gov |

| 3-Methylhexadecanoic acid | Inactive | nih.gov |

| 2-Methyl-branched Acyl-CoAs | Inactive | nih.gov |

| 4-Methyl-branched Acyl-CoAs | Inactive | nih.gov |

| Long Straight Chain Acyl-CoAs | Inactive | nih.gov |

| Very Long Straight Chain Acyl-CoAs | Inactive | nih.gov |

The hydroxylation reaction catalyzed by PAHX is highly stereoselective. The configuration of the incoming substrate at the 3-methyl position dictates the resulting stereochemistry at the C2 position of the product, 2-hydroxy-3-methylhexadecanoyl-CoA. nih.gov When the substrate is (3R)-3-methylhexadecanoyl-CoA, the enzyme specifically produces the (2S, 3R) isomer of 2-hydroxy-3-methylhexadecanoyl-CoA. nih.govnih.gov Conversely, the hydroxylation of (3S)-3-methylhexadecanoyl-CoA yields the (2R, 3S) isomer. nih.govnih.gov Studies have shown that both the R- and S- enantiomers of 3-methylhexadecanoyl-CoA are hydroxylated equally well by the enzyme. nih.govmerckmillipore.com This demonstrates that while the configuration of the 3-methyl branch determines the stereochemical outcome of the hydroxylation, it does not affect the rate of the reaction. nih.gov

| Substrate | Product | Reference |

|---|---|---|

| (3R)-3-methylhexadecanoyl-CoA | (2S, 3R)-2-hydroxy-3-methylhexadecanoyl-CoA | nih.govnih.gov |

| (3S)-3-methylhexadecanoyl-CoA | (2R, 3S)-2-hydroxy-3-methylhexadecanoyl-CoA | nih.govnih.gov |

PAHX belongs to the superfamily of iron(II) and 2-oxoglutarate-dependent oxygenases. oup.comnih.gov Its catalytic activity is dependent on the presence of several essential cofactors. The established requirements for the hydroxylation reaction include Fe(2+), 2-oxoglutarate, and ascorbate. nih.govoup.com In addition to these, research has revealed an unexpected requirement for either GTP or ATP, along with Mg(2+), for the enzyme to be active. nih.govresearchgate.netresearchgate.net Omission of ATP from incubations results in negligible rates of 2-hydroxylation. researchgate.net

| Cofactor | Requirement | Reference |

|---|---|---|

| Fe(2+) | Essential | nih.govoup.com |

| 2-Oxoglutarate | Essential | nih.govoup.com |

| Ascorbate | Required | nih.gov |

| ATP or GTP | Essential | nih.govresearchgate.net |

| Mg(2+) | Essential | nih.govresearchgate.net |

Stereochemical Preservation and Racemization Processes

The stereochemistry of the methyl branch is a critical factor throughout the alpha-oxidation pathway and in related metabolic routes.

A key finding in the study of alpha-oxidation is that the stereochemical configuration of the 3-methyl branch is preserved during the entire process. nih.gov Experiments have demonstrated that the alpha-oxidation of both R- and S-3-methylhexadecanoic acid proceeds without racemization of the chiral center at C3. nih.gov This means that the configuration of the methyl group in the initial substrate is maintained in the final product of the alpha-oxidation sequence, which is 2-methylpentadecanoic acid. nih.gov The preservation of this configuration ensures the correct stereochemistry for subsequent metabolic steps.

While the C3-methyl configuration is preserved, the stereochemistry at the C2 position becomes relevant after alpha-oxidation. The product of alpha-oxidation, such as pristanic acid, undergoes beta-oxidation. However, the beta-oxidation machinery in both peroxisomes and mitochondria can only process (2S)-methylacyl-CoA esters. wikipedia.orgnih.gov Dietary sources can contain (2R)-methyl-branched fatty acids. nih.gov To address this, the enzyme alpha-methylacyl-CoA racemase (AMACR) plays an essential role. nih.govnih.gov AMACR, located in both peroxisomes and mitochondria, catalyzes the conversion of (2R)-methylacyl-CoA esters to their (2S)-epimers. wikipedia.orgnih.gov This racemization is crucial for allowing the complete degradation of these branched-chain fatty acids via the beta-oxidation pathway. wikipedia.orgnih.gov A defect in AMACR can lead to the accumulation of (2R)-methyl fatty acids, causing neurological and liver abnormalities. wikipedia.orgnih.gov

Involvement of Other Enzymes in the Metabolic Cascade

Following its formation, the CoA-ester of 2-Hydroxy-3-methylhexadecanoic acid, 2-hydroxy-3-methylhexadecanoyl-CoA, enters the alpha-oxidation pathway. This metabolic route is essential for the breakdown of 3-methyl-branched fatty acids.

2-Hydroxyacyl-CoA lyase 1 (HACL1), previously known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL), is a pivotal enzyme in the peroxisomal alpha-oxidation pathway. nih.gov It is the first identified peroxisomal enzyme in mammals that depends on thiamine pyrophosphate (TPP) as a cofactor. nih.govphysoc.org HACL1's primary function is to catalyze the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA molecules. nih.gov

This enzymatic reaction is critical for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids. nih.govuniprot.orgabcam.com For 3-methyl-branched fatty acids, the process begins with hydroxylation to form a 2-hydroxy-3-methylacyl-CoA intermediate. HACL1 then acts on this intermediate, cleaving the bond between the first and second carbon atoms. nih.gov

Specifically, in the case of 2-hydroxy-3-methylhexadecanoyl-CoA, HACL1 catalyzes its cleavage to produce 2-methylpentadecanal and formyl-CoA. uniprot.org The formyl-CoA is subsequently converted to formate and then to carbon dioxide. nih.gov Substrate competition experiments have demonstrated that the 2-hydroxy group and the CoA-ester are essential for a molecule to be a substrate for HACL1, whereas the 3-methyl substitution is not obligatory. physoc.org This indicates that HACL1 can also process straight-chain 2-hydroxy long-chain fatty acyl-CoAs. physoc.org

Structurally, HACL1 is a homotetramer and possesses a peroxisomal targeting signal (PTS1) at its C-terminus, which directs it to the peroxisome. nih.gov While HACL1 is widely expressed, the liver shows significantly higher expression compared to other tissues, suggesting it is a primary site for alpha-oxidation. mdpi.com

Below is a summary of the key characteristics and function of HACL1 in relation to its substrate, 2-hydroxy-3-methylhexadecanoyl-CoA.

| Feature | Description |

| Enzyme Name | 2-Hydroxyacyl-CoA Lyase 1 (HACL1) |

| EC Number | 4.1.2.63 uniprot.org |

| Location | Peroxisome uniprot.orgabcam.com |

| Cofactor | Thiamine Pyrophosphate (TPP) physoc.orguniprot.org |

| Substrate | 2-hydroxy-3-methylhexadecanoyl-CoA physoc.orguniprot.org |

| Products | 2-methylpentadecanal and Formyl-CoA uniprot.org |

| Metabolic Pathway | Peroxisomal Alpha-Oxidation uniprot.orgmdpi.com |

| Function | Cleavage of the C1-C2 bond of 2-hydroxy-3-methylacyl-CoAs nih.govmdpi.com |

Metabolic Fate and Degradation of 2 Hydroxy 3 Methylhexadecanoic Acid

Peroxisomal Catabolism of Hydroxy Fatty Acids

Peroxisomes are cellular organelles that house specialized enzymatic machinery for the breakdown of various molecules, including certain types of fatty acids that cannot be processed in the mitochondria. The presence of a hydroxyl group on the alpha-carbon (C-2) and a methyl group on the beta-carbon (C-3) of 2-Hydroxy-3-methylhexadecanoic acid directs it towards a specific catabolic pathway known as alpha-oxidation.

This process is essential for the degradation of 3-methyl-branched fatty acids. The alpha-oxidation pathway facilitates the removal of a single carbon atom from the carboxyl end of the fatty acid, thereby bypassing the problematic methyl group and allowing for the further breakdown of the remaining carbon chain.

Mammalian Metabolism of Alpha-Hydroxylated Branched-Chain Fatty Acids

The metabolism of this compound in mammals is a multi-step process that begins with its activation and culminates in the cleavage of the molecule.

Activation and Cleavage:

Acyl-CoA Synthesis: The first step in the degradation of this compound is its activation into a thioester derivative, 2-hydroxy-3-methylhexadecanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

Enzymatic Cleavage: The activated 2-hydroxy-3-methylhexadecanoyl-CoA is then cleaved by the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL). This is a critical step in the alpha-oxidation pathway. The cleavage occurs between the C1 and C2 carbons of the fatty acid. nih.gov

This enzymatic action results in the formation of two distinct intermediate metabolites.

| Enzyme | Substrate | Products |

| Acyl-CoA Synthetase | This compound | 2-hydroxy-3-methylhexadecanoyl-CoA |

| 2-hydroxyphytanoyl-CoA lyase (HACL) | 2-hydroxy-3-methylhexadecanoyl-CoA | Formyl-CoA and 2-methylpentadecanal |

Intermediate Metabolites and their Subsequent Processing

The cleavage of 2-hydroxy-3-methylhexadecanoyl-CoA yields two key intermediate metabolites: formyl-CoA and 2-methylpentadecanal. nih.gov These molecules then enter their own respective metabolic pathways for further processing.

Metabolism of Formyl-CoA:

Formyl-CoA is a one-carbon unit that can have several metabolic fates. It can be hydrolyzed to formate, which is then further oxidized to carbon dioxide. Alternatively, formyl-CoA can be utilized in various anabolic pathways that require single-carbon units.

Metabolism of 2-methylpentadecanal:

The second product, 2-methylpentadecanal, is a 2-methyl-branched fatty aldehyde. nih.gov Research has shown that liver peroxisomes are capable of oxidizing this aldehyde. nih.gov

Oxidation to a Carboxylic Acid: In the presence of NAD+, 2-methylpentadecanal is oxidized to its corresponding carboxylic acid, 2-methylpentadecanoic acid. nih.gov This reaction is catalyzed by a fatty aldehyde dehydrogenase.

Further Degradation: The resulting 2-methylpentadecanoic acid can then be further metabolized. Having bypassed the original beta-methyl branch through alpha-oxidation, the molecule is now amenable to degradation through the beta-oxidation pathway, allowing for the complete breakdown of the carbon chain for energy production.

| Intermediate Metabolite | Enzyme | Subsequent Product | Metabolic Fate |

| Formyl-CoA | Formyl-CoA hydrolase | Formate | Oxidation to CO2 or use in C1 metabolism |

| 2-methylpentadecanal | Fatty aldehyde dehydrogenase | 2-methylpentadecanoic acid | Further degradation via beta-oxidation |

Biological Roles and Physiological Significance in Diverse Organisms

Integration into Complex Lipids

The unique structure of 2-Hydroxy-3-methylhexadecanoic acid facilitates its incorporation into a variety of complex lipid molecules, where it influences the biophysical properties of membranes and lipid-protein interactions.

Presence in Mammalian Sphingolipids

In mammals, 2-hydroxy fatty acids (hFAs) are recognized as significant constituents of a specific subset of sphingolipids. nih.govmdpi.com These lipids are synthesized through a pathway where a fatty acid is first hydroxylated at the C-2 position by the enzyme fatty acid 2-hydroxylase (FA2H) before its incorporation into ceramide, the backbone of most sphingolipids. mdpi.com The resulting 2-hydroxy sphingolipids are found in various tissues and are integral to the structure of complex sphingolipids like galactosylceramides (GalCer). While the focus is often on straight-chain hFAs, the degradation pathway for branched-chain fatty acids involves a 2-hydroxylation step catalyzed by phytanoyl-CoA 2-hydroxylase, indicating a metabolic context for hydroxylated and branched fatty acids like this compound. nih.gov

Contribution to Sphingolipid Biology in Nervous System, Epidermis, and Kidney

The presence of 2-hydroxylated sphingolipids is particularly prominent and functionally critical in specific mammalian tissues:

Nervous System: 2-hydroxylated fatty acids are abundant components of the myelin sheath, the protective layer surrounding nerve axons. nih.govmdpi.com They are primarily found in galactosylceramide and its sulfated derivative, sulfatide. The presence of the 2-hydroxyl group is crucial for the long-term stability of myelin. nih.gov Deficiencies in the FA2H enzyme lead to neurodegenerative diseases characterized by demyelination, underscoring the structural importance of these lipids for proper nervous system function. nih.govnih.gov

Epidermis: In the skin, ceramides (B1148491) containing 2-hydroxy fatty acids are essential for establishing and maintaining the epidermal permeability barrier. nih.govmdpi.com This barrier prevents water loss and protects the body from external threats. These specialized lipids are components of lamellar bodies that deliver lipids to the extracellular space in the outermost layer of the skin, the stratum corneum. nih.gov

Kidney: The kidney is another organ where 2-hydroxylated sphingolipids, particularly hFA-GalCer, are notably present. nih.gov While their precise physiological functions in the kidney are less understood compared to the nervous system and epidermis, their consistent presence suggests a significant role in renal lipid metabolism and cell structure.

Occurrence in Microbial Lipids, e.g., Flavobacterium species and Porphyromonas gingivalis

Hydroxylated and branched-chain fatty acids are not exclusive to mammals and are found in the lipids of various bacteria, where they contribute to membrane structure and function.

Flavobacterium species: Bacteria of the genus Flavobacterium are known to produce novel biosurfactants called flavolipids. nih.gov The nonpolar part of these molecules is composed of two branched-chain acyl groups, highlighting the capacity of this genus to synthesize and utilize branched-chain fatty acids in its lipid structures. nih.gov

Porphyromonas gingivalis: This oral pathogen synthesizes a variety of unique sphingolipids called dihydroceramides (DHCs). nih.govasm.org A predominant feature of these lipids is the amide linkage of a sphinganine (B43673) base to a 3-hydroxy iso-branched C17 fatty acid. asm.orgnih.gov This demonstrates the presence of hydroxylated branched-chain fatty acids as core components of the sphingolipids in P. gingivalis. These lipids are thought to be important virulence factors and are crucial for the bacterium's cellular homeostasis and resistance to stress. nih.govfrontiersin.org

Cellular Functions and Signaling Pathways

The incorporation of hydroxylated and branched fatty acids into membrane lipids has significant consequences for cellular function, influencing everything from membrane organization to complex signaling cascades.

Potential Roles in Cellular Processes and Signaling Cascades

The structural attributes of 2-hydroxylated sphingolipids position them as key regulators of cellular activities. Evidence suggests they have distinct biological functions in controlling cellular processes such as differentiation and apoptosis. nih.gov The modulation of membrane properties by these lipids is thought to be a mechanism for triggering cell signaling events. mdpi.com For example, altered levels of 2-hydroxylated sphingolipids are associated with various diseases, including cancer, where they can influence tumor progression and sensitivity to chemotherapy. researchgate.net In plants, these lipids are necessary for organizing membrane domains that house key signaling proteins, thereby directly impacting immune responses. oup.comresearchgate.net

Modulation of Membrane Organization by Hydroxylated and Branched Fatty Acids

The presence of a hydroxyl group and a methyl branch in a fatty acid chain significantly alters its interaction with neighboring lipids within a cell membrane.

Hydrogen Bonding and Domain Formation: The hydroxyl group of 2-hydroxylated sphingolipids can form hydrogen bonds with adjacent lipids or proteins. researchgate.netnih.gov This capacity is crucial for the organization of specialized membrane areas known as nanodomains or lipid rafts. researchgate.netnih.gov These domains are enriched in sphingolipids and cholesterol and function as platforms for concentrating proteins involved in signal transduction.

Membrane Fluidity and Stability: The incorporation of hydroxylated fatty acids affects the physical state of the membrane. nih.gov Depending on the surrounding lipid environment, they can either increase or decrease membrane compactness. For instance, studies with the synthetic fatty acid 2-hydroxyoleic acid have shown it makes disordered membrane regions more compact while having the opposite effect on ordered domains. nih.gov This ability to modulate membrane structure and fluidity is critical for the function of membrane-bound enzymes and receptors. mdpi.com

Implications in Specialized Metabolic Systems

The unique structural characteristics of this compound, specifically its hydroxyl group at the C-2 position and a methyl branch at the C-3 position, contribute to its distinct roles in the specialized metabolic systems of certain organisms. These structural features influence its physical and chemical properties, which in turn affect its incorporation and function within biological membranes and as a signaling molecule.

Taxonomic Significance in Myxobacteria based on Hydroxy Fatty Acid Profiles

The analysis of cellular fatty acid composition has proven to be a valuable tool in the chemotaxonomy of bacteria, and hydroxy fatty acids, in particular, serve as significant biomarkers for certain bacterial groups. In the case of myxobacteria, a group of gliding bacteria known for their complex social behaviors and production of novel secondary metabolites, the profile of iso-branched 2- and 3-hydroxy fatty acids is of particular taxonomic importance.

Research has shown that while both myxobacteria and bacteria belonging to the Cytophaga-Flexibacter group contain iso-branched hydroxy fatty acids, the specific types and their relative abundance differ significantly, allowing for their differentiation. Notably, 2-hydroxy-15-methylhexadecanoic acid has been identified as a characteristic lipid constituent of myxobacteria. nih.gov In contrast, other related hydroxy fatty acids are more dominant in the Cytophaga-Flexibacter group. This distinction highlights the taxonomic significance of this compound and its isomers in distinguishing between these groups of gliding bacteria.

A comparative analysis of the dominant hydroxy fatty acids in these bacterial groups reveals a clear pattern, as detailed in the table below.

| Organism Group | Dominant Hydroxy Fatty Acids |

| Myxobacteria | 2-hydroxy-15-methylhexadecanoic acid |

| Cytophaga-Flexibacter | 2-hydroxy-13-methyl-tetradecanoic acid, 3-hydroxy-13-methyl-tetradecanoic acid, 3-hydroxy-15-methyl-hexadecanoic acid |

This differential distribution of hydroxy fatty acids underscores their utility as chemotaxonomic markers. The biosynthesis of these specific branched-chain hydroxy fatty acids is likely linked to distinct metabolic pathways within these bacterial lineages, reflecting their evolutionary divergence.

Comparative Studies with Other Branched-Chain Hydroxy Fatty Acids

This compound belongs to the broader class of branched-chain hydroxy fatty acids (BCHFAs), which are recognized for their diverse biological activities. Comparative studies with other members of this class, such as other fatty acid esters of hydroxy fatty acids (FAHFAs), reveal both shared characteristics and unique functions, often dictated by subtle structural variations like the position of the hydroxyl group and the branching of the alkyl chain.

For instance, the family of palmitic acid esters of hydroxy stearic acids (PAHSAs), another group of BCHFAs, has been extensively studied for its anti-diabetic and anti-inflammatory properties. nih.gov Like this compound, the biological activity of PAHSAs is isomer-specific. Different positional isomers of PAHSAs exhibit varying abilities to potentiate glucose-stimulated insulin (B600854) secretion and insulin-stimulated glucose transport. nih.gov This suggests that the precise location of the ester linkage and the hydroxylation site are critical determinants of biological function, a principle that likely extends to this compound.

Furthermore, the metabolism of BCHFAs can be stereospecific. Studies on the enzymatic processing of 3-methylhexadecanoyl-CoA, a precursor in the metabolic pathway of some BCHFAs, have shown that different stereoisomers are processed into distinct isomers of this compound. researchgate.net This highlights the stereochemical precision of the enzymes involved in their metabolism and suggests that the biological roles of the resulting hydroxy fatty acids are likely also stereospecific.

The biosynthesis of branched-chain fatty acids, in general, often originates from branched-chain amino acids. mdpi.com This metabolic link provides a basis for understanding the production of the diverse array of BCHFAs found in nature. While some BCHFAs are found in mammalian tissues and have defined signaling roles, others, like those prevalent in myxobacteria, are more characteristic of microbial metabolism. The presence of 2- and 3-hydroxy fatty acids has also been reported at trace levels in various food products, including dairy. researchgate.net

The table below provides a comparative overview of different branched-chain hydroxy fatty acids, highlighting their structural features and known biological significance.

| Compound Name | Structural Class | Key Structural Features | Known Biological Significance/Context |

| This compound | Branched-Chain Hydroxy Fatty Acid (BCHFA) | C16 backbone, C2-hydroxyl group, C3-methyl branch | Taxonomic marker in Myxobacteria |

| Palmitic acid hydroxy stearic acids (PAHSAs) | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Ester of palmitic acid and various isomers of hydroxystearic acid | Anti-diabetic and anti-inflammatory effects in mammals nih.gov |

| 2-hydroxy-15-methylhexadecanoic acid | Branched-Chain Hydroxy Fatty Acid (BCHFA) | C16 backbone, C2-hydroxyl group, C15-methyl branch (iso-form) | Characteristic lipid in Myxobacteria nih.gov |

| 3-hydroxy-15-methyl-hexadecanoic acid | Branched-Chain Hydroxy Fatty Acid (BCHFA) | C16 backbone, C3-hydroxyl group, C15-methyl branch (iso-form) | Dominant in Cytophaga-Flexibacter group nih.gov |

Advanced Analytical Methodologies for Research

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, fatty acids like 2-Hydroxy-3-methylhexadecanoic acid are nonvolatile and require chemical modification prior to analysis. nih.gov

A significant challenge in the analysis of this compound is the separation and identification of its four possible stereoisomers. GC-MS, coupled with chiral derivatization, is a key strategy to resolve this. researchgate.net The hydroxyl and carboxyl functional groups make the molecule polar and nonvolatile, necessitating derivatization to increase its volatility and thermal stability for GC analysis.

A common approach involves a two-step derivatization process:

Esterification: The carboxylic acid group is typically converted into a methyl ester (methylation). researchgate.net

Acylation of the Hydroxyl Group: The hydroxyl group is derivatized using a chiral reagent. This is the crucial step for separating stereoisomers.

Research has demonstrated the successful use of R-(+)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride as a chiral derivatizing agent. researchgate.net When this reagent reacts with the different stereoisomers of methylated this compound, it forms diastereomeric esters. These diastereomers have different physical properties and can be separated by gas chromatography on a standard, non-chiral column, allowing for their individual detection and analysis. researchgate.netresearchgate.net For instance, after derivatization with R-MTPA chloride, the four stereoisomers can be resolved and identified by GC-MS. researchgate.net

Table 1: GC-MS Analysis of this compound Stereoisomers

| Stereoisomer Configuration | Derivatization Steps | Analytical Outcome |

|---|---|---|

| (2S,3S), (2S,3R), (2R,3R), (2R,3S) | 1. Alkaline Hydrolysis | Liberation of the fatty acid from its CoA ester form. researchgate.net |

| 2. Methylation | Conversion of the carboxylic acid to a methyl ester. researchgate.net | |

| 3. Derivatization with R-MTPA chloride | Formation of separable diastereomers. researchgate.net |

While modern mass spectrometers offer high sensitivity for measuring fatty acids, robust quantification in complex biological samples often requires meticulous method development. lipidmaps.org For GC-MS, quantitative analysis typically involves the use of an internal standard (IS). researchgate.net An ideal internal standard is a structurally similar compound that is not naturally present in the sample. Its known concentration helps to correct for variations in sample preparation and instrument response.

The general workflow for quantitative GC-MS analysis includes:

Sample Preparation: Extraction of lipids from the biological matrix (e.g., plasma, tissue).

Internal Standard Spiking: Addition of a known amount of an appropriate internal standard.

Hydrolysis and Derivatization: As described previously, to release the fatty acid and make it amenable to GC analysis. researchgate.net

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) or full scan mode.

Quantification: A calibration curve is generated using known concentrations of the analyte and the internal standard. The concentration of this compound in the sample is then determined by comparing its peak area relative to that of the internal standard against the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS has become the cornerstone for lipidomics and the analysis of hydroxy fatty acids due to its high sensitivity, specificity, and ability to analyze nonvolatile compounds without derivatization. nih.govnih.gov This makes it particularly well-suited for the direct analysis of this compound in biological samples. nih.gov

LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), is a highly effective tool for both detecting and quantifying hydroxy fatty acids. lipidmaps.orgresearchgate.net Reversed-phase liquid chromatography is commonly employed for lipid analysis, separating compounds based on their hydrophobicity. nih.gov

A typical LC-MS/MS method for quantifying hydroxy fatty acids involves:

Chromatographic Separation: A C18 or similar reversed-phase column separates the analyte from other lipids in the sample extract. nih.gov

Ionization: Electrospray ionization (ESI) in negative mode is highly effective for fatty acids, as it readily forms deprotonated molecules [M-H]⁻.

Mass Spectrometry Detection: Tandem mass spectrometry is used for its high specificity. A common mode of operation is Multiple Reaction Monitoring (MRM), where the mass spectrometer is programmed to detect a specific precursor ion (the [M-H]⁻ of the analyte) and a specific fragment ion produced by its collision-induced dissociation. lipidmaps.org This precursor-to-product ion transition is highly characteristic of the target molecule, minimizing interference from the complex sample matrix.

This targeted approach provides excellent sensitivity and accuracy for quantifying low-abundance lipids like hydroxy fatty acids in plasma, serum, or tissues. lipidmaps.orgacs.org

The field of lipidomics aims to comprehensively analyze the entire lipid profile of a biological system. The analysis of hydroxy fatty acid isomers, such as 2-hydroxy and 3-hydroxy fatty acids, poses a significant challenge due to their high structural similarity and co-elution in standard chromatographic methods. acs.org

Recent advances have focused on improving the separation and identification of these isomers. One innovative strategy utilizes ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) combined with structure-dependent retention time prediction models. acs.org This approach leverages the subtle differences in retention times caused by the position of the hydroxyl group. By establishing a correlation between retention time, carbon chain length, and the hydroxyl position, researchers can confidently identify isomers even when authentic standards are unavailable. acs.org This methodology has been successfully applied to profile dozens of 2- and 3-hydroxy fatty acids in human plasma, significantly expanding the understanding of hydroxy fatty acid metabolism. acs.org These powerful analytical methodologies are crucial for studying the roles of these lipids in various physiological and pathological conditions. nih.gov

Isolation and Structural Elucidation Techniques

Determining the precise structure of this compound, especially when isolated from a natural source, requires a combination of isolation and spectroscopic techniques.

The isolation process from a biological sample typically begins with a total lipid extraction. This is followed by saponification (alkaline hydrolysis) to cleave the fatty acid from any larger lipid structures (e.g., esters) and release it as a free fatty acid. researchgate.net The free fatty acids are then extracted from the aqueous solution after acidification. researchgate.net Further purification can be achieved using chromatographic techniques like high-pressure liquid chromatography (HPLC). researchgate.net

Once the compound is isolated and purified, its structure is elucidated. Mass spectrometry provides the molecular weight and fragmentation patterns that give clues about the structure. nih.gov For instance, tandem MS can help locate the position of the hydroxyl group. However, for complete stereochemical assignment, more advanced methods are required. As discussed under the GC-MS section, chiral derivatization followed by GC or HPLC analysis is a powerful method to determine the specific stereochemistry (R/S configuration) at the chiral centers. researchgate.netresearchgate.net The combination of tandem MS for initial structure determination and chiral derivatization for stereochemical analysis provides a comprehensive approach to the structural elucidation of this compound. nih.govresearchgate.net

Stereochemical Investigations and Isomeric Specificity in Biological Systems

Identification and Characterization of Stereoisomers (2S,3R; 2R,3S; 2S,3S; 2R,3R)

The four stereoisomers of 2-Hydroxy-3-methylhexadecanoic acid can be effectively separated and identified using gas chromatography (GC). nih.gov A common analytical method involves the derivatization of the hydroxy acids into their methyl esters, followed by further reaction with a chiral derivatizing agent such as R-2-methoxy-2-trifluoromethylphenylacetyl chloride. This process creates diastereomers that can be resolved by GC, allowing for the identification of each stereoisomer. nih.gov

A standard containing a racemic mixture of derivatized this compound shows distinct peaks for each of the four stereoisomers when analyzed by GC. nih.gov This analytical technique is crucial for determining the stereochemical outcome of enzymatic reactions involving this fatty acid. nih.gov

Table 1: Identified Stereoisomers of 2-Hydroxy-3-methylhexadecanoyl-CoA nih.gov

| Isomer | Stereochemical Configuration |

| I | (2S,3S) |

| II | (2S,3R) |

| III | (2R,3R) |

| IV | (2R,3S) |

Influence of Stereochemistry on Enzymatic Reactions and Metabolic Fate

The stereochemistry of the substrate plays a pivotal role in determining the stereochemistry of the product in enzymatic reactions. In the case of this compound formation, the enzyme human phytanoyl-CoA hydroxylase exhibits a high degree of stereospecificity. nih.gov

When recombinant human phytanoyl-CoA hydroxylase is incubated with the (S)-enantiomer of 3-methylhexadecanoyl-CoA, the resulting product is exclusively the (2R,3S) isomer of 2-hydroxy-3-methylhexadecanoyl-CoA. nih.gov Conversely, when the (R)-enantiomer of the substrate is used, the enzyme produces only the (2S,3R) isomer of 2-hydroxy-3-methylhexadecanoyl-CoA. nih.govresearchgate.net This demonstrates that the hydroxylation reaction proceeds with a specific inversion or retention of configuration at the chiral centers, highlighting the enzyme's precise control over the metabolic fate of these branched-chain fatty acids.

Table 2: Stereospecificity of Human Phytanoyl-CoA Hydroxylase nih.govresearchgate.net

| Substrate | Product Stereoisomer |

| (S)-3-methylhexadecanoyl-CoA | (2R,3S)-2-hydroxy-3-methylhexadecanoyl-CoA |

| (R)-3-methylhexadecanoyl-CoA | (2S,3R)-2-hydroxy-3-methylhexadecanoyl-CoA |

Biological Activity Differences Among Isomers

While direct studies on the specific biological activities of the individual stereoisomers of this compound are not extensively documented, research on related hydroxy fatty acids suggests that stereochemistry is a critical determinant of their biological effects. For instance, racemic mixtures of certain 3-hydroxy fatty acids have been shown to possess antifungal activity, although the specific contributions of the (R) and (S) enantiomers were not determined. nih.gov

In other classes of structurally related lipids, such as branched fatty acid esters of hydroxy fatty acids (FAHFAs), the stereochemical configuration has been shown to be crucial for their biological function. For example, S-9-PAHSA (a palmitic acid ester of 9-hydroxystearic acid) potentiates glucose-stimulated insulin (B600854) secretion and glucose uptake, whereas the R-9-PAHSA isomer does not, even though both stereoisomers exhibit anti-inflammatory effects. nih.gov This illustrates that different biological activities of a single lipid class can be dictated by the stereochemistry of its individual isomers. nih.govmdpi.com The antibacterial activity of fatty acids is a well-established phenomenon, with the chemical structure, including the presence and position of functional groups, influencing their efficacy against various bacterial strains. nih.gov Hydroxy fatty acids, in general, have been reported to exhibit antibacterial properties. researchgate.net

Given the demonstrated importance of stereochemistry in the biological activities of other hydroxy fatty acids and related lipid molecules, it is highly probable that the (2S,3R), (2R,3S), (2S,3S), and (2R,3R) isomers of this compound also possess distinct biological profiles. nih.gov However, further research is required to elucidate the specific activities of each of these stereoisomers.

Derivatives and Analogues in Academic Research

Significance of 2-Hydroxy-3-methylhexadecanoyl-CoA in Metabolism

2-Hydroxy-3-methylhexadecanoyl-CoA is a key intermediate in the peroxisomal alpha-oxidation pathway, a metabolic process essential for the breakdown of 3-methyl-branched fatty acids. nih.gov Its primary significance lies in its role within the catabolism of dietary branched-chain fatty acids that cannot be processed by the more common beta-oxidation pathway due to the presence of a methyl group on the beta-carbon. nepjol.info

The formation of 2-Hydroxy-3-methylhexadecanoyl-CoA is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH). nih.govresearchgate.net This enzyme facilitates the 2-hydroxylation of 3-methyl-branched acyl-CoAs. nih.gov Specifically, PHYH acts on substrates like 3-methylhexadecanoyl-CoA, converting it into 2-Hydroxy-3-methylhexadecanoyl-CoA. nih.gov Research has shown that both the R- and S-enantiomers of 3-methylhexadecanoyl-CoA are hydroxylated by human PHYH, yielding the (2S, 3R) and (2R, 3S) isomers of 2-hydroxy-3-methylhexadecanoyl-CoA, respectively. nih.gov This hydroxylation step is crucial as it prepares the fatty acid for the subsequent removal of a single carbon atom. nepjol.infoourbiochemistry.com

Following its formation, 2-Hydroxy-3-methylhexadecanoyl-CoA is acted upon by the enzyme 2-hydroxyacyl-CoA lyase (HACL1). nepjol.inforesearchgate.net This enzyme cleaves the bond between the C1 and C2 carbons, releasing formyl-CoA and a fatty aldehyde that is one carbon shorter than the original molecule. nepjol.info In the analogous and more extensively studied alpha-oxidation of phytanic acid, the intermediate 2-hydroxyphytanoyl-CoA is cleaved by HACL1 to produce pristanal and formyl-CoA. nepjol.infonih.gov Pristanal is then oxidized to pristanic acid, which can subsequently enter the beta-oxidation pathway for further degradation and energy production. nepjol.infonih.gov This process highlights the essential role of 2-hydroxylated intermediates in overcoming the metabolic block posed by beta-methylation. nepjol.info

Defects in this pathway, particularly in the function of PHYH or HACL1, can lead to the accumulation of branched-chain fatty acids, resulting in severe metabolic disorders like Refsum disease. nepjol.inforesearchgate.net

Table 1: Metabolic Pathway involving 2-Hydroxy-3-methylhexadecanoyl-CoA

| Step | Substrate | Enzyme | Product(s) | Metabolic Pathway |

| 1. Activation | 3-methylhexadecanoic acid | Acyl-CoA Synthetase | 3-methylhexadecanoyl-CoA | Alpha-oxidation |

| 2. Hydroxylation | 3-methylhexadecanoyl-CoA | Phytanoyl-CoA hydroxylase (PHYH) | 2-Hydroxy-3-methylhexadecanoyl-CoA | Alpha-oxidation |

| 3. Cleavage | 2-Hydroxy-3-methylhexadecanoyl-CoA | 2-Hydroxyacyl-CoA lyase (HACL1) | Pentadecanal + Formyl-CoA | Alpha-oxidation |

| 4. Oxidation | Pentadecanal | Aldehyde Dehydrogenase | Pentadecanoic acid | Alpha-oxidation |

| 5. Further Metabolism | Pentadecanoic acid | - | Acetyl-CoA, Propionyl-CoA | Beta-oxidation |

Comparative Studies with Related Branched and Hydroxylated Fatty Acids

Comparative studies have been crucial in defining the specific metabolic role of 2-Hydroxy-3-methylhexadecanoic acid and its CoA derivative. A key area of research has been the substrate specificity of the enzymes involved in its metabolism, particularly phytanoyl-CoA hydroxylase (PHYH).

Studies on human PHYH have demonstrated its high specificity for 3-methyl-branched acyl-CoAs. The enzyme is active towards phytanoyl-CoA and 3-methylhexadecanoyl-CoA. nih.gov However, it shows no activity towards straight-chain acyl-CoAs (both long and very long chain), 2-methyl-branched acyl-CoAs, or 4-methyl-branched acyl-CoAs. nih.gov This specificity indicates that PHYH is exclusively involved in the alpha-oxidation of fatty acids with a methyl group at the C3 position, preventing them from undergoing direct beta-oxidation. This excludes a role for PHYH in the formation of the 2-hydroxylated straight-chain fatty acids that are abundant in the brain, suggesting a different enzyme or pathway is responsible for their synthesis. nih.gov

The metabolism of 2-hydroxy fatty acids (2-OHFAs) also contrasts with that of their 3-hydroxy fatty acid (3-OHFA) isomers. researchgate.net While 2-OHFAs are characteristic intermediates of alpha-oxidation, 3-OHFAs are intermediates in the beta-oxidation pathway. researchgate.net For instance, in the beta-oxidation of straight-chain fatty acids, L-3-hydroxyacyl-CoA is formed by the enzyme enoyl-CoA hydratase and is subsequently oxidized by L-3-hydroxyacyl-CoA dehydrogenase. The accumulation of certain 3-hydroxy fatty acids is associated with defects in beta-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. researchgate.net This fundamental difference in their metabolic origin underscores the distinct roles of hydroxylated fatty acids based on the position of the hydroxyl group.

Furthermore, branched-chain fatty acids (BCFAs) themselves are a diverse group, with different structures leading to different metabolic handling. mdpi.com The iso and anteiso configurations are common in dairy fats and are generally metabolized through beta-oxidation, sometimes after an initial carboxylation step. mdpi.com In contrast, the isoprenoid-derived BCFAs, such as phytanic acid and its analogue 3-methylhexadecanoic acid, require the specialized alpha-oxidation pathway due to their beta-methyl substitution, highlighting the unique metabolic position of 2-Hydroxy-3-methylhexadecanoyl-CoA and related 2-hydroxy intermediates. nih.govnepjol.info

Table 2: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PHYH)

| Substrate Class | Specific Examples | Activity | Metabolic Pathway Implication |

| 3-Methyl-branched Acyl-CoAs | Phytanoyl-CoA, 3-Methylhexadecanoyl-CoA | Active nih.gov | Substrates for peroxisomal alpha-oxidation. |

| Straight-Chain Acyl-CoAs | Long and Very Long Straight Chain Acyl-CoAs | Inactive nih.gov | Not involved in straight-chain fatty acid metabolism. |

| 2-Methyl-branched Acyl-CoAs | N/A | Inactive nih.gov | Specificity for the C3 position of the methyl group. |

| 4-Methyl-branched Acyl-CoAs | N/A | Inactive nih.gov | Specificity for the C3 position of the methyl group. |

Computational and in Silico Approaches in Research

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling encompasses a variety of computational techniques used to simulate and understand the interactions between molecules. In the context of 2-Hydroxy-3-methylhexadecanoic acid, these models are particularly useful for studying how the fatty acid binds to the active site of enzymes. This is crucial for understanding the specificity and mechanism of enzymes involved in its metabolism.

Detailed research has focused on enzymes such as phytanoyl-CoA hydroxylase, which is involved in the α-oxidation of 3-methyl-branched fatty acids. One study investigated the stereoisomers of 2-hydroxy-3-methylhexadecanoyl-CoA formed during the hydroxylation of R- and S-3-methylhexadecanoyl-CoA by recombinant human phytanoyl-CoA hydroxylase researchgate.net. Through gas chromatographic analysis of derivatives, it was determined that the hydroxylation of S-3-methylhexadecanoyl-CoA and R-3-methylhexadecanoyl-CoA resulted in the formation of specific isomers of this compound, indicating a high degree of stereospecificity in the enzyme-substrate interaction researchgate.net.

Computational techniques such as molecular dynamics (MD) simulations and molecular docking are employed to visualize and analyze these interactions. MD simulations can model the dynamic behavior of the enzyme-substrate complex over time, revealing conformational changes that occur upon binding nih.govnih.gov. For instance, simulations can show how acidic substrates might disrupt key salt bridges within an enzyme's active site, potentially affecting its catalytic efficiency nih.gov. While specific MD studies on this compound are not widely published, research on similar molecules like 2-hydroxyoleic acid demonstrates how these simulations can elucidate structural and dynamic changes in biological membranes upon fatty acid insertion nih.gov.

The principles of these computational approaches are broadly applicable. A typical workflow for modeling the interaction between this compound and an enzyme like phytanoyl-CoA hydroxylase would involve the steps outlined in the table below.

| Step | Description of Computational Process | Objective |

| 1. Homology Modeling | If the 3D structure of the enzyme is unknown, a model is built based on the known structure of a related (homologous) protein. | To obtain a viable 3D structure of the target enzyme for further analysis. |

| 2. Molecular Docking | The 3D structure of this compound (or its CoA derivative) is computationally "docked" into the active site of the enzyme model. | To predict the most likely binding pose and orientation of the substrate within the enzyme's active site. |

| 3. Energy Minimization | The docked enzyme-substrate complex is subjected to energy minimization algorithms to relieve any steric clashes and find a more stable conformation. | To refine the initial docked structure and obtain a more realistic representation of the complex. |

| 4. Molecular Dynamics (MD) Simulation | The refined complex is placed in a simulated physiological environment (water, ions) and the movements of all atoms are simulated over time. | To observe the dynamic stability of the interaction, identify key amino acid residues involved in binding, and understand conformational changes. nih.govnih.gov |

| 5. Binding Free Energy Calculation | Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used on the MD simulation trajectories. | To quantify the strength of the enzyme-substrate interaction and identify the primary forces (e.g., van der Waals, electrostatic) driving the binding. nih.gov |

These computational studies are instrumental in generating testable hypotheses for experimental validation, such as site-directed mutagenesis to confirm the role of specific amino acid residues in substrate binding and catalysis nih.gov.

Simulation of Metabolic Pathways

Simulation of metabolic pathways involves creating mathematical models that represent the interconnected series of biochemical reactions within a cell. These models can predict how the concentration of metabolites, such as this compound, changes over time in response to various conditions. The compound 2-hydroxy-3-methylhexadecanoyl-CoA, the acyl-CoA form of this compound, is recognized as a derivative of coenzyme A and is functionally related to its parent acid in metabolic processes nih.govebi.ac.uk.

The metabolic pathway relevant to this compound is the peroxisomal α-oxidation of branched-chain fatty acids like phytanic acid. The enzyme phytanoyl-CoA hydroxylase, which produces a 2-hydroxyacyl-CoA intermediate, is a key player in this pathway researchgate.net. Simulating this pathway can help researchers understand the metabolic consequences of genetic defects in enzymes like phytanoyl-CoA hydroxylase, which can lead to disorders such as Refsum disease.

Kinetic models are a common approach for simulating metabolic pathways. These models use systems of differential equations based on enzyme kinetics (like the Michaelis-Menten equation) to describe the rate of each reaction nih.gov. By inputting known enzyme concentrations, kinetic parameters, and initial substrate concentrations, the model can simulate the flow of metabolites through the pathway.

| Component | Description | Relevance to this compound Simulation |

| Metabolites | The chemical compounds involved in the pathway (e.g., phytanoyl-CoA, 2-hydroxy-3-methylhexadecanoyl-CoA). | The concentration of this compound and its CoA ester would be variables in the model. |

| Enzymes | The biological catalysts for each reaction (e.g., phytanoyl-CoA hydroxylase, 2-hydroxyacyl-CoA lyase). | The concentration and kinetic properties (Km, Vmax) of these enzymes would be key parameters determining the flux through the pathway. researchgate.net |

| Reactions | The conversion of one metabolite to another, described by rate laws. | The model would include the hydroxylation of 3-methyl-branched acyl-CoAs to form 2-hydroxy-3-methylhexadecanoyl-CoA. |

| Stoichiometry | The quantitative relationship between reactants and products in each reaction. | This defines the structure of the metabolic network model. |

| Compartments | The cellular locations of the reactions (e.g., peroxisome, cytosol). | The α-oxidation pathway is localized to the peroxisome, which would be represented as a distinct compartment in a whole-cell model. |

While large-scale simulations specifically detailing the flux of this compound are not extensively documented, the methodologies for such simulations are well-established nih.govnih.gov. For example, studies have used kinetic models to simulate pathways like the folate cycle in human liver cells, demonstrating the ability to predict how genetic variations affecting an enzyme's reaction rate can alter metabolite concentrations throughout the network nih.gov. Such an approach could be used to simulate the α-oxidation pathway to predict how a deficiency in phytanoyl-CoA hydroxylase would lead to an accumulation of its substrates and a depletion of products like this compound.

Future Research Avenues and Methodological Advancements

Elucidation of Novel Biosynthetic and Degradation Pathways

Our current understanding of the metabolism of 2-Hydroxy-3-methylhexadecanoic acid is primarily linked to the alpha-oxidation pathway of branched-chain fatty acids. Research has demonstrated that human phytanoyl-CoA hydroxylase (PHYH), a key enzyme in this pathway, can convert stereoisomers of 3-methylhexadecanoyl-CoA into corresponding isomers of 2-hydroxy-3-methylhexadecanoyl-CoA. researchgate.net Specifically, the incubation of R- and S-3-methylhexadecanoyl-CoA with recombinant human PHYH results in the formation of distinct isomers of this compound, indicating a specific enzymatic process. researchgate.net

Future research should aim to fully delineate this pathway and explore other potential biosynthetic routes. For instance, the broader fatty acid biosynthesis machinery, which is known to produce intermediates like (R)-3-Hydroxy-hexadecanoic acid, could be investigated for its potential role in generating the precursors for this specific methyl-branched fatty acid. hmdb.ca

On the catabolic side, the mechanisms for the degradation of this compound are not well-defined. While β-oxidation is a primary degradation pathway for many fatty acids, its efficiency with a 3-methyl branch is questionable and requires further study. nih.gov Future investigations could focus on identifying the specific enzymes and subcellular compartments responsible for its breakdown, which is crucial for understanding its turnover and potential accumulation in pathological states. Exploring the roles of peroxisomal enzymes beyond PHYH will be a critical avenue for this research.

Discovery of Unexplored Biological Functions

While direct biological functions of this compound are still largely unexplored, the functions of structurally similar lipids provide compelling directions for future research. Hydroxy fatty acids are increasingly recognized as important biological mediators. For example, D-(--)-3-hydroxy-15-methylhexadecanoic acid, a different methyl-branched hydroxy fatty acid, has been identified as a predominant hydroxy acid in the cellular composition of various Bacteroides species, suggesting a structural or metabolic role within these gut microbes. nih.govasm.org This opens the possibility that this compound may play a role in host-microbiome interactions or have functions related to bacterial cell membrane integrity.

Furthermore, lipidomics studies have begun to link related compounds to specific physiological processes. A study on persistent multisite musculoskeletal pain identified associations with circulating levels of various lipids, including methylhexadecanoic acid (MHDA), suggesting that certain fatty acids may act as signaling molecules in pain pathways. nih.gov Although the specific isomer was not identified, this finding suggests a potential avenue for investigating this compound as a lipid mediator in sensory signaling or inflammation. Other related hydroxy fatty acids have been implicated in functions as diverse as antioxidant activity and the regulation of virulence factors in bacteria, highlighting the wide range of potential biological activities to be explored. researchgate.netthegoodscentscompany.com

Development of Enhanced Analytical Strategies

The accurate detection and quantification of this compound, particularly its different stereoisomers, are critical for advancing research. Current methods have established a foundation for its analysis. Gas chromatography (GC) coupled with mass spectrometry (MS) has been successfully used to separate and identify the four possible stereoisomers of this compound after a multi-step process of hydrolysis, methylation, and derivatization with a chiral reagent. researchgate.net

However, these methods can be time-consuming. Future advancements should focus on developing more direct and high-throughput analytical strategies. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a powerful platform for the global profiling of hydroxy fatty acids. nih.govresearchgate.net Developing and refining UPLC-MS/MS methods specifically for methyl-branched hydroxy fatty acids would enable more comprehensive profiling in complex biological samples like plasma and tissues. nih.gov Furthermore, leveraging high-resolution mass spectrometry (LC-HRMS) could facilitate the discovery and quantification of previously unrecognized hydroxy fatty acids in various matrices, including food products like milk. researchgate.net The development of structure-dependent retention time prediction models and dedicated internal standards for this compound would significantly enhance the accuracy and reliability of these advanced analytical techniques. nih.govresearchgate.net

Table 1: Overview of Analytical Techniques for Hydroxy Fatty Acids

| Technique | Sample Preparation | Application | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Hydrolysis, methylation, derivatization | Separation and identification of stereoisomers | researchgate.net |

| UPLC-MS/MS | Liquid extraction | Comprehensive profiling and identification in plasma | nih.govresearchgate.net |

| LC-HRMS | Mild extraction | Simultaneous determination in milk samples | researchgate.net |

Advanced Gene Expression and Lipidomics Research

Integrating genomics with lipidomics offers a powerful approach to uncover the regulation and function of this compound. A key area for future research is the investigation of gene expression patterns associated with the biosynthesis and potential activity of this compound. For example, studying the expression of the PHYH gene, which encodes the enzyme responsible for its formation, under different physiological and pathological conditions could reveal when and where this lipid is produced. researchgate.net Similarly, examining the transcriptomic profiles of genes involved in fatty acid synthesis, such as fatty acid desaturase (FAD) and stearoyl-ACP desaturase (SAD) genes, may provide insights into the availability of its precursors. mdpi.com

Advanced lipidomics studies are essential for placing this compound within the broader context of the lipidome. As demonstrated by studies linking lipid profiles to clinical conditions, comprehensive lipidomics can identify correlations between the levels of this specific fatty acid and various states of health and disease. nih.gov Future research could employ RNA-Seq analysis, as used in studies on other fatty acids, to reveal transcriptomic changes in cells or tissues in response to varying levels of this compound. nih.gov This combined "multi-omics" approach, utilizing the power of modern mass spectrometry, will be instrumental in building a systems-level understanding of its biological significance. youtube.com

Q & A

Q. What are the most reliable synthetic routes for 2-Hydroxy-3-methylhexadecanoic acid, and how can enantiomeric purity be optimized?

Answer: The synthesis of this compound typically involves hydroxylation and methylation of hexadecanoic acid derivatives. Enantiomeric purity can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral catalysts like Jacobsen’s Mn(III)-salen complexes have been used for hydroxylation reactions to control stereochemistry . Post-synthetic purification via chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiomeric excess (>98% ee). Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Answer:

- NMR Spectroscopy: - and -NMR resolve the hydroxyl and methyl substituents. The downfield shift of the hydroxyl proton (~δ 4.1 ppm) and methyl group splitting patterns confirm branching .

- Mass Spectrometry (MS): High-resolution ESI-MS provides accurate molecular weight (284.41 g/mol) and fragmentation patterns (e.g., loss of HO or CO) .

- X-ray Crystallography: Single-crystal analysis defines spatial arrangement, particularly for resolving stereochemical ambiguities in chiral centers .

Q. How should researchers handle discrepancies in reported melting points or solubility profiles?

Answer: Discrepancies often arise from impurities or polymorphic forms. Standardize protocols:

- Purify via recrystallization (e.g., using ethyl acetate/hexane).

- Characterize thermal behavior via differential scanning calorimetry (DSC).

- Compare solubility in solvents (e.g., DMSO, methanol) under controlled temperatures. Document solvent purity and equilibration time to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in lipid metabolism or enzyme interactions?

Answer:

- Isotopic Labeling: Use -labeled analogs to track metabolic incorporation into lipid bilayers or β-oxidation pathways.

- Enzyme Assays: Test inhibition/activation of fatty acid hydroxylases (e.g., CYP4A1) using purified enzymes and measure kinetic parameters (K, V).

- CRISPR-Cas9 Knockouts: Study phenotypic changes in lipid storage using HEK293 or HepG2 cell lines with disrupted hydroxyacid dehydrogenases .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inert) be resolved?

Answer:

- Purity Verification: Confirm compound integrity via LC-MS and eliminate endotoxin contamination (LAL assay).

- Dose-Response Studies: Test across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.

- Strain-Specificity Controls: Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) models to assess selectivity .

Q. What computational approaches are suitable for modeling interactions between this compound and lipid membranes?

Answer:

- Molecular Dynamics (MD): Simulate insertion into lipid bilayers (e.g., POPC membranes) using GROMACS. Analyze hydrogen bonding and hydrophobic tail alignment.

- Docking Studies: Predict binding affinities to fatty acid-binding proteins (FABPs) using AutoDock Vina. Focus on the hydroxyl group’s role in polar interactions .

Q. How can researchers address gaps in toxicity data for this compound?

Answer:

Q. What advanced separation techniques improve quantification in complex biological matrices?

Answer:

- UHPLC-MS/MS: Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 285 → 267 (loss of HO).

- Derivatization: Enhance sensitivity by converting the hydroxyl group to a pentafluorobenzyl ester for GC-ECD analysis .

Methodological Considerations

Q. How to optimize storage conditions to prevent degradation?

Answer:

- Store at −20°C under nitrogen atmosphere to prevent oxidation.

- Use amber vials to block UV-induced radical formation.

- Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .

Q. What are the best practices for synthesizing analogs to study structure-activity relationships (SAR)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.